molecular formula C17H23Br2N3O B11976927 2-amino-3,5-dibromo-N'-(4-tert-butylcyclohexylidene)benzohydrazide CAS No. 303084-77-7

2-amino-3,5-dibromo-N'-(4-tert-butylcyclohexylidene)benzohydrazide

Cat. No.: B11976927
CAS No.: 303084-77-7
M. Wt: 445.2 g/mol
InChI Key: VATLMLNDTBVCDN-UHFFFAOYSA-N
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Description

2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide is a complex organic compound with the molecular formula C17H23Br2N3O. This compound is known for its unique structure, which includes both bromine and tert-butyl groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with 4-tert-butylcyclohexylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,5-dibromo-N’-(4-methoxybenzylidene)benzohydrazide
  • 2-amino-3,5-dibromo-N’-(4-ethoxybenzylidene)benzohydrazide
  • 2-amino-3,5-dibromo-N’-(4-hydroxybenzylidene)benzohydrazide

Uniqueness

2-amino-3,5-dibromo-N’-(4-tert-butylcyclohexylidene)benzohydrazide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This makes it distinct from other similar compounds that may lack this structural feature .

Properties

CAS No.

303084-77-7

Molecular Formula

C17H23Br2N3O

Molecular Weight

445.2 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-[(4-tert-butylcyclohexylidene)amino]benzamide

InChI

InChI=1S/C17H23Br2N3O/c1-17(2,3)10-4-6-12(7-5-10)21-22-16(23)13-8-11(18)9-14(19)15(13)20/h8-10H,4-7,20H2,1-3H3,(H,22,23)

InChI Key

VATLMLNDTBVCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C2=C(C(=CC(=C2)Br)Br)N)CC1

Origin of Product

United States

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